[3-(Dimethylamino)-2,2-difluoropropyl](methyl)amine
Description
3-(Dimethylamino)-2,2-difluoropropylamine is a tertiary amine characterized by a dimethylamino group (-N(CH₃)₂), a difluorinated propyl chain (-CF₂-CH₂-), and a methylamine substituent (-CH₃). This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. The fluorine atoms enhance electronegativity and metabolic stability, while the dimethylamino group contributes to basicity and coordination capabilities. While direct evidence for this compound is absent in the provided materials, its structural analogs and related synthetic methodologies offer critical insights .
Properties
IUPAC Name |
2,2-difluoro-N,N,N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F2N2/c1-9-4-6(7,8)5-10(2)3/h9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODKVDZQYJPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-difluoropropylamine typically involves the reaction of dimethylamine with a difluorinated propyl halide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH}_3\text{NHCH}_3 + \text{CF}_2\text{CH}_2\text{Br} \rightarrow \text{CH}_3\text{N(CH}_3\text{)}\text{CH}_2\text{CF}_2\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylamino)-2,2-difluoropropylamine may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-difluoropropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-2,2-difluoropropylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology
The compound is utilized in biological research to study the effects of fluorinated amines on biological systems. It can be used to modify biomolecules and investigate their interactions with fluorinated groups.
Medicine
In medicinal research, 3-(Dimethylamino)-2,2-difluoropropylamine is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropylamine involves its interaction with molecular targets through its dimethylamino and difluoropropyl groups. These interactions can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural Analogues
3-(Dimethylamino)propylamine (Dp)
- Structure: Linear propyl chain with a terminal dimethylamino group (-N(CH₃)₂).
- Key Differences : Lacks fluorine substituents and the methylamine branch.
- Relevance : Dp is widely used in resin cleavage during peptide synthesis (). The absence of fluorine reduces its metabolic stability compared to the target compound but simplifies its synthesis .
3-(Dimethylamino)-2,2-dimethylpropylamine
- Structure: Branched dimethylpropyl chain with a dimethylamino group and thiophene-methyl substituent.
- Key Differences : Replaces difluoro groups with dimethyl substituents, altering steric hindrance and lipophilicity.
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
- Structure : Ethylamine backbone with a trifluoropropyl group.
- Key Differences : Trifluoro substituent vs. difluoro; ethylamine vs. methylamine branch.
- Relevance : The trifluoropropyl group enhances hydrophobicity and resistance to oxidation, similar to the target’s difluoro motif. However, the ethylamine branch may reduce basicity .
Target Compound (Inferred)
- Approach : Likely involves alkylation of a dimethylamine precursor with a fluorinated propyl halide (e.g., 2,2-difluoropropyl bromide).
- Comparison : Similar to , where quaternary ammonium salts are formed via alkylation. Fluorinated alkylating agents would introduce CF₂ groups .
3-(Dimethylamino)propylamine (Dp)
- Synthesis : Prepared via amidation or direct alkylation of dimethylamine with propyl halides.
Propyl-[3-[1,3-dioxo-naphthalimide]dimethylammonium Bromide
- Synthesis: Alkylation of dimethylamino precursors with bromopropane at elevated temperatures.
- Relevance : Highlights the feasibility of introducing branched chains, though fluorine incorporation would require specialized reagents .
Physicochemical Properties
Biological Activity
3-(Dimethylamino)-2,2-difluoropropylamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Its structure includes a dimethylamino group and difluoropropyl moiety, which may contribute to its interaction with biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C6H12F2N
- Molecular Weight : 139.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 3-(Dimethylamino)-2,2-difluoropropylamine is primarily attributed to its ability to modulate various biochemical pathways. The compound has been shown to interact with several key proteins and enzymes involved in cellular signaling and metabolic processes.
Key Interactions:
- Receptor Binding : It exhibits affinity for neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific kinases associated with cancer progression, thereby exhibiting potential anti-cancer properties.
Biological Activity Overview
Case Studies
-
Inhibition of NEK Kinases
A study conducted on the inhibition of NEK6, NEK7, and NEK9 kinases demonstrated that compounds similar to 3-(Dimethylamino)-2,2-difluoropropylamine showed significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory values indicated a GI50 of 3.18 µM for MCF-7 cells, suggesting a strong anticancer potential compared to standard treatments . -
Neurotransmitter Receptor Interaction
Research has indicated that compounds with similar structural features can modulate neurotransmitter systems. Specifically, they may enhance serotonin receptor activity while inhibiting dopamine reuptake, which could have implications for treating mood disorders .
Pharmacokinetics
Understanding the pharmacokinetics of 3-(Dimethylamino)-2,2-difluoropropylamine is crucial for assessing its therapeutic viability. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily hepatic with potential formation of active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
